1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride

Sigma-1 receptor Radioligand Neuroimaging

Researchers requiring a C4-functionalized spirocyclic core for neuroscience lead optimization often face limited access to the 4-ol variant, forcing reliance on the unsubstituted scaffold. This hydrochloride salt solves that gap. - Directly enables O-alkylation, acylation, or tosylation for ¹⁸F-radiolabel installation; validated σ1 PET tracer series achieved >99% radiochemical purity. - C4 hydroxyl modulates logD and hydrogen-bonding capacity critical for CNS target engagement (FAAH k inact /K i > 1500 M⁻¹s⁻¹). - Consistent salt form ensures stoichiometric control during amide coupling; 98% purity per batch.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
Cat. No. B13630039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESC1COC2(C1O)CCNCC2.Cl
InChIInChI=1S/C8H15NO2.ClH/c10-7-1-6-11-8(7)2-4-9-5-3-8;/h7,9-10H,1-6H2;1H
InChIKeyYDZHAQHSSKKOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride: Core Spirocyclic Building Block for Sigma-1 and FAAH-Targeted Procurement


1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride is a functionalized spirocyclic amine building block characterized by a rigid [4.5] oxa-azaspiro framework bearing a secondary alcohol at the 4-position and a basic piperidine nitrogen as the hydrochloride salt. This core structure serves as a privileged scaffold in medicinal chemistry, specifically validated as a lead pharmacophore for both sigma-1 (σ1) receptor radioligand development [1] and fatty acid amide hydrolase (FAAH) covalent inhibitor optimization [2]. The compound offers a chemically differentiated entry point for late-stage diversification at the C4 hydroxyl, enabling procurement strategies distinct from simpler, unsubstituted 1-oxa-8-azaspiro[4.5]decane variants.

Scaffold Utility
Privileged spirocyclic core for σ1 receptor radioligand and FAAH inhibitor lead optimization
Key Vector
C4 secondary alcohol enables late-stage diversification via O-alkylation, acylation, or sulfonylation
Form
Hydrochloride salt ensures stoichiometric control and reproducible handling in coupling steps

Procurement Risk: Why Unsubstituted 1-Oxa-8-azaspiro[4.5]decane Analogs Cannot Substitute for 4-Ol Hydrochloride


Generic substitution of 1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride with the simpler 1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS 3970-79-4) or alternative regioisomers introduces significant functional limitations. The C4 hydroxyl group is not merely a solubility handle but a critical vector for hydrogen bonding and covalent attachment that is directly implicated in the pharmacological performance of advanced lead series [1]. In sigma-1 ligand optimization, the introduction of oxygen-containing substituents at the 4-position modulates both receptor affinity and lipophilicity to achieve blood-brain barrier penetration parameters unattainable with the parent scaffold [2]. Furthermore, the hydrochloride salt form ensures reproducible handling and stoichiometric control during amide coupling or alkylation steps—a quality control metric that varies significantly across freebase or alternative salt forms .

Target
1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride: C4 hydroxyl provides critical H-bond and covalent attachment point.
Substitute
Unsubstituted 1-oxa-8-azaspiro[4.5]decane HCl (CAS 3970-79-4): lacks the diversification handle; may not achieve the same affinity-selectivity landscape.
Risk
Oxygen-free spirocyclic cores or alternative salt forms can alter receptor affinity, lipophilicity, and stoichiometric reproducibility.

1-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride: Quantified Differentiation Evidence Versus Structural Analogs


Sigma-1 Receptor Affinity Comparison: 1-Oxa-8-azaspiro[4.5]decane Derivatives vs. 1,5-Dioxa-9-azaspiro[5.5]undecane Scaffolds

A direct head-to-head comparison of two spirocyclic scaffolds reveals that 1-oxa-8-azaspiro[4.5]decane derivatives achieve a significantly broader range of sigma-1 receptor binding affinities and superior selectivity over sigma-2 receptors compared to the larger 1,5-dioxa-9-azaspiro[5.5]undecane scaffold. The target compound class exhibits Ki(σ1) values spanning two orders of magnitude (0.47–12.1 nM), with the optimal selectivity ratio Ki(σ2)/Ki(σ1) reaching 44-fold [1]. This tunability is a direct consequence of the C4 substitution vector present in 1-oxa-8-azaspiro[4.5]decan-4-ol derivatives, whereas the 1,5-dioxa scaffold demonstrates a narrower and less selective affinity profile under identical assay conditions [1].

σ1 Affinity vs. 1,5-Dioxa Scaffold
Head-to-head
Ki(σ1) 0.47–12.1 nM, selectivity ratio up to 44 (target) vs 2.5–5.8 nM, ratio 6–15 (comparator)
Reported broader affinity-selectivity landscape; C4 substitution drives tunable σ1 radioligand properties.
In vitro binding in guinea pig brain membranes; n=7 vs n=2 derivatives.
Sigma-1 receptor Radioligand Neuroimaging

FAAH Inhibitory Potency: 1-Oxa-8-azaspiro[4.5]decane vs. 7-Azaspiro[3.5]nonane and Other Spirocyclic Cores

In a systematic screen of spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, the 1-oxa-8-azaspiro[4.5]decane scaffold and the 7-azaspiro[3.5]nonane scaffold both demonstrated kinact/Ki potency values greater than 1500 M⁻¹s⁻¹, distinguishing them from other spirocyclic cores evaluated in the same study [1]. While both lead scaffolds achieve comparable enzymatic efficiency, the 1-oxa-8-azaspiro[4.5]decane series offers a distinct physicochemical advantage: the oxygen heteroatom within the spirocyclic ring reduces lipophilicity and enhances aqueous solubility relative to the all-carbon 7-azaspiro[3.5]nonane scaffold, a class-level inference supported by broader spirocyclic medicinal chemistry principles .

FAAH Potency vs. 7-Azaspiro Core
Class-level
kinact/Ki >1500 M⁻¹s⁻¹ for both scaffolds; oxygen heteroatom predicted 2–5× higher aqueous solubility
Comparable enzymatic efficiency; class-level solubility advantage may support formulation screening.
Recombinant human FAAH assay; solubility is class inference, verify experimentally.
FAAH Covalent inhibitor Pain

Analytical Purity Specification: qNMR-Validated >95.0% Purity as a Procurement Quality Benchmark

The hydrochloride salt of 1-oxa-8-azaspiro[4.5]decane (CAS 3970-79-4) is commercially available with a validated purity specification of >95.0% as determined by quantitative NMR (qNMR), a method that provides absolute purity measurement without the need for a reference standard . In contrast, the 4-ol variant (target compound) is typically supplied with purity specifications ranging from 95% to 97% based on HPLC or LC-MS analysis, which are relative methods susceptible to variations in detector response factors . The qNMR-validated purity of the unsubstituted scaffold offers a reliable benchmark for assessing the quality of subsequent synthetic derivatives, including the target 4-ol compound.

Purity Benchmark
Data to verify
Target purity 95% (HPLC/LC-MS); comparator >95.0% by absolute qNMR method
Methodological difference in quality assurance; qNMR-validated comparator offers higher stoichiometric confidence.
Supplier-reported data; independent verification recommended.
Analytical chemistry Quality control qNMR

M1 Muscarinic Agonist Activity: 4-Ol Scaffold as a Precursor to Selective M1 Agonists with In Vivo Antiamnesic Efficacy

Systematic SAR studies on 1-oxa-8-azaspiro[4.5]decane derivatives, including the 4-ol variant, have identified key substitutions that confer preferential M1 over M2 muscarinic receptor affinity, a selectivity profile critical for reducing cholinergic side effects. Compound (-)-29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) exhibited M1 Ki = 12 nM versus M2 Ki = 180 nM, a 15-fold selectivity, and demonstrated significant antiamnesic activity in scopolamine-impaired rat passive avoidance tasks with a minimal effective dose (MED) of 3 mg/kg i.p., while hypothermia induction (a cholinergic side effect marker) was observed only at doses ≥30 mg/kg i.p., yielding a 10-fold safety margin [1]. In contrast, the reference compound RS86 (a non-selective muscarinic agonist) showed antiamnesic activity at 3 mg/kg i.p. but induced hypothermia at the same dose, resulting in a safety margin of 1 [1].

M1 Agonist Selectivity vs. RS86
Head-to-head
(-)-29: M1 Ki 12 nM, M2 Ki 180 nM (15× selective); in vivo antiamnesic MED 3 mg/kg; model-response separation 10-fold (vs RS86 separation 1)
Supports M1-selective agonist lead optimization; wider model-response window reported in rat passive avoidance.
Scopolamine-impaired rat model; translate with caution to other species.
M1 muscarinic receptor Alzheimer's disease Antiamnesic

1-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride: Validated Application Scenarios for Procurement Planning


Sigma-1 Receptor PET Tracer Development: C4-Hydroxyl as a Radiolabeling Vector

The C4 hydroxyl group of 1-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride provides a direct synthetic handle for the installation of ¹⁸F-radiolabels via nucleophilic substitution of activated tosylate precursors. In the validated sigma-1 ligand series, compound 8 (a C4-substituted 1-oxa-8-azaspiro[4.5]decane derivative) achieved an isolated radiochemical yield of 12–35%, radiochemical purity >99%, and molar activity of 94–121 GBq/μmol, enabling high-contrast PET imaging of sigma-1 receptor-rich brain regions in murine models [1]. This scenario is directly supported by the sigma-1 affinity and selectivity data presented in Section 3, Evidence Item 1.

FAAH Covalent Inhibitor Lead Optimization: Spirocyclic Core with Optimized CNS Drug-like Properties

The 1-oxa-8-azaspiro[4.5]decane core, upon which the 4-ol variant is based, was selected from a panel of spirocyclic scaffolds due to its FAAH inhibitory potency (kinact/Ki >1500 M⁻¹s⁻¹) and favorable CNS drug-like properties, including reduced molecular weight and enhanced solubility conferred by the oxygen heteroatom [1]. The C4 hydroxyl serves as a critical diversification point for introducing urea warheads and modulating physicochemical parameters such as logD and aqueous solubility [1]. This scenario is directly supported by the FAAH potency data presented in Section 3, Evidence Item 2.

M1-Selective Muscarinic Agonist Synthesis for Alzheimer's Disease Research

The 1-oxa-8-azaspiro[4.5]decan-4-ol scaffold is a direct synthetic precursor to M1-selective muscarinic agonists with demonstrated in vivo antiamnesic activity and a favorable therapeutic window. In vivo studies with compound (-)-29 (derived from this scaffold) showed a 10-fold separation between efficacy (MED = 3 mg/kg i.p. in passive avoidance) and cholinergic side effects (hypothermia MED ≥30 mg/kg i.p.) [1]. This scenario is directly supported by the M1 selectivity and therapeutic index data presented in Section 3, Evidence Item 4.

Spirocyclic Building Block Library Construction for Fragment-Based Drug Discovery

The 4-ol variant offers a chemically differentiated scaffold for generating focused libraries of spirocyclic compounds. Unlike the simpler 1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS 3970-79-4), the C4 hydroxyl enables selective O-alkylation, acylation, or sulfonylation to produce analogs with varied hydrogen-bonding capacity and steric bulk. This synthetic flexibility is essential for exploring structure-activity relationships in fragment-based campaigns targeting sigma receptors, FAAH, and muscarinic receptors [1][2].

Application
Selection Property
Validation Focus
Sigma-1 PET tracer probe development
C4 hydroxyl as radiolabeling vector
Radiochemical purity and brain uptake in relevant modelsRef. [1]
FAAH inhibitor lead optimization studies
C4 diversification for urea warhead attachment
FAAH inhibition kinetics and solubility profilingRef. [1]
M1-selective muscarinic agonist studies
M1/M2 receptor selectivity profile
Model-response window and cholinergic side-effect monitoringRef. [1]
Fragment-based spirocyclic library construction
C4 chemical handle for O-functionalization
Diversification scope and scaffold fidelity in SAR exploration

Technical Documentation Hub

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